2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid
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Overview
Description
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid is a chemical compound with the molecular formula C15H19NO4 It is known for its unique structure, which includes an azetidine ring substituted with a tert-butoxycarbonyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid involves its interaction with specific molecular targets. The azetidine ring and benzoic acid moiety can interact with enzymes or receptors, leading to various biological effects. The tert-butoxycarbonyl group may also play a role in modulating the compound’s activity by protecting reactive sites during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}acetic acid: This compound has a similar structure but with an acetic acid moiety instead of a benzoic acid moiety.
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid: This compound features a propanoic acid moiety.
Uniqueness
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid is unique due to its combination of an azetidine ring, tert-butoxycarbonyl group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
908334-12-3 |
---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.3 |
Purity |
95 |
Origin of Product |
United States |
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